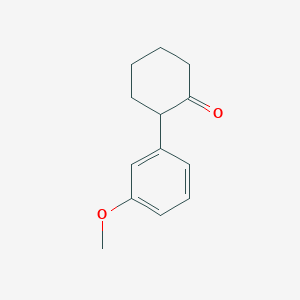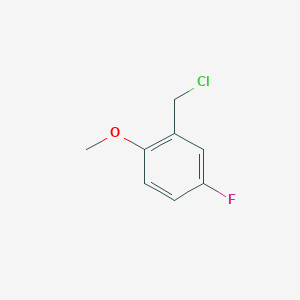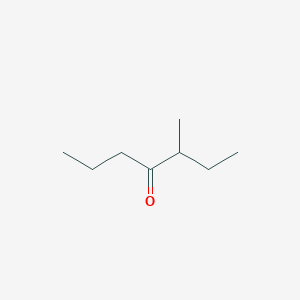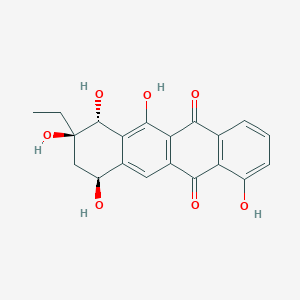
alpha-Citromycinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Citromycinone (α-Cit) is a natural product that belongs to the macrolide family of antibiotics. It is produced by the bacterium Streptomyces citreus and has been found to possess potent antimicrobial activity against a wide range of bacteria, including Gram-positive and Gram-negative pathogens. α-Cit has been the subject of extensive scientific research due to its potential as a therapeutic agent and its unique mechanism of action.
Mécanisme D'action
The mechanism of action of α-Cit is unique among macrolide antibiotics. Unlike other macrolides, which bind to the bacterial ribosome and inhibit protein synthesis, α-Cit acts by disrupting the bacterial cell membrane. This results in the leakage of intracellular contents and ultimately leads to bacterial cell death.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of α-Cit have been studied extensively. In vitro studies have shown that α-Cit disrupts the bacterial cell membrane by interacting with phospholipids, resulting in the formation of pores. This leads to the leakage of intracellular contents, including nucleotides, amino acids, and ions, which ultimately leads to bacterial cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of α-Cit is its broad-spectrum antimicrobial activity, which makes it effective against a range of bacterial pathogens. However, one limitation is its low yield and the time-consuming and labor-intensive purification process required to isolate it from the culture broth.
Orientations Futures
There are several future directions for research on α-Cit. One area of research could focus on its potential as an anti-inflammatory agent, given its promising results in preclinical studies. Another area of research could investigate its potential as a therapeutic agent for the treatment of multidrug-resistant bacterial infections. Additionally, future studies could investigate the structure-activity relationship of α-Cit and its derivatives to identify more potent and selective analogs.
Méthodes De Synthèse
α-Cit is produced by the fermentation of S. citreus, a soil-dwelling bacterium. The isolation of α-Cit from the culture broth involves a series of purification steps, including extraction, chromatography, and crystallization. The yield of α-Cit is typically low, and the purification process is time-consuming and labor-intensive.
Applications De Recherche Scientifique
α-Cit has been the subject of numerous scientific studies, which have investigated its potential as a therapeutic agent. One area of research has focused on its antimicrobial activity, with studies demonstrating its effectiveness against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Other studies have investigated its potential as an anti-inflammatory agent, with promising results.
Propriétés
Numéro CAS |
18175-58-1 |
|---|---|
Nom du produit |
alpha-Citromycinone |
Formule moléculaire |
C20H18O7 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
(7S,9R,10R)-9-ethyl-4,7,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H18O7/c1-2-20(27)7-12(22)9-6-10-14(18(25)15(9)19(20)26)16(23)8-4-3-5-11(21)13(8)17(10)24/h3-6,12,19,21-22,25-27H,2,7H2,1H3/t12-,19+,20+/m0/s1 |
Clé InChI |
VOXQIHPGCRCAJT-NXXCRTJYSA-N |
SMILES isomérique |
CC[C@]1(C[C@@H](C2=CC3=C(C(=C2[C@H]1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |
SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |
SMILES canonique |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |
Synonymes |
alpha-citromycinone alpha-CTN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



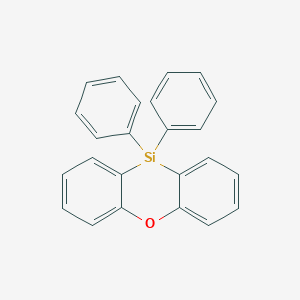
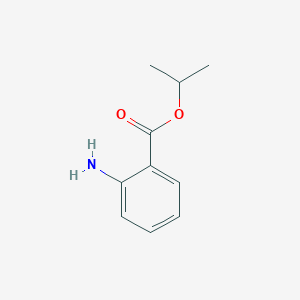
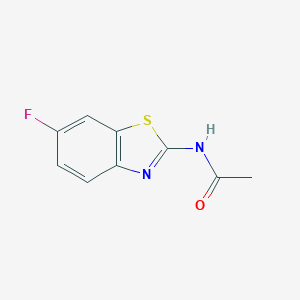
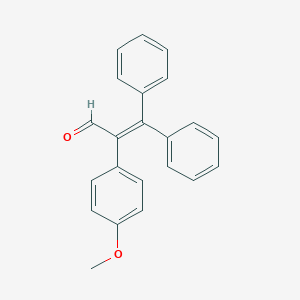
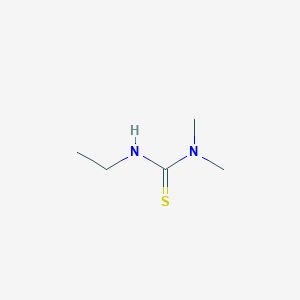
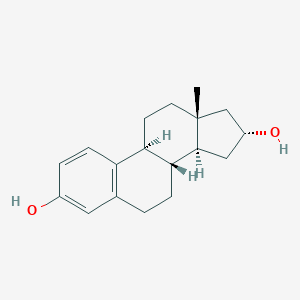
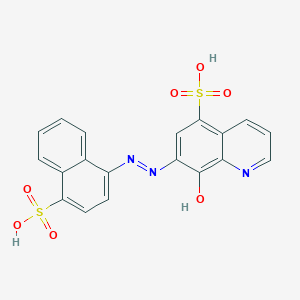
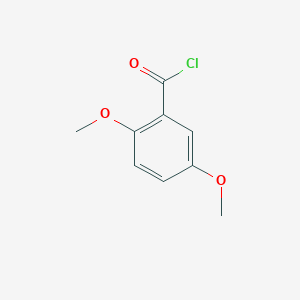
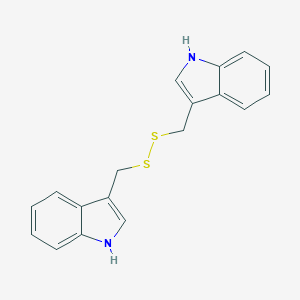
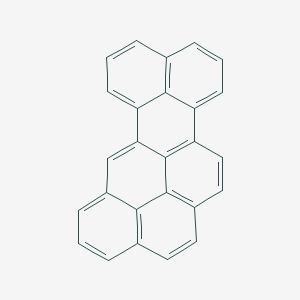
![Benzo[a]phenaleno[1,9-hi]acridine](/img/structure/B91711.png)
